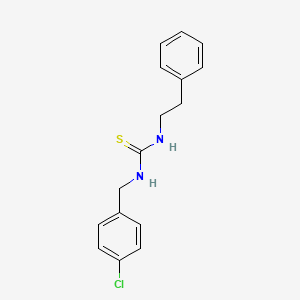

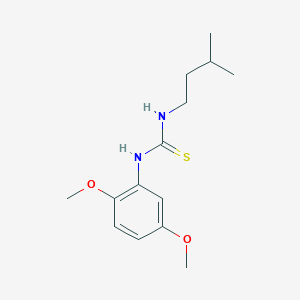

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as S-(+)-Clopidogrel or Plavix, is a thienopyridine antiplatelet drug that is widely used to prevent blood clots in patients with cardiovascular diseases. The drug has been approved by the US Food and Drug Administration (FDA) since 1997 and has been shown to reduce the risk of heart attack, stroke, and death in patients with acute coronary syndrome, recent myocardial infarction, or peripheral arterial disease.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves the conversion of the prodrug to its active metabolite by the hepatic cytochrome P450 enzyme system. The active metabolite then irreversibly binds to the P2Y12 receptor on the platelet surface, which inhibits the activation of the glycoprotein IIb/IIIa receptor and prevents platelet aggregation and thrombus formation. The antiplatelet effect of this compound(+)-Clopidogrel lasts for the lifespan of the platelet, which is about 7-10 days.

Biochemical and Physiological Effects:

This compound(+)-Clopidogrel has been shown to have several biochemical and physiological effects on the platelet and vascular system. The drug has been shown to inhibit the ADP-induced platelet aggregation, reduce the expression of the platelet activation markers, and decrease the release of platelet-derived growth factors. This compound(+)-Clopidogrel has also been shown to improve endothelial function, reduce vascular inflammation, and inhibit smooth muscle cell proliferation.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has several advantages and limitations for lab experiments. The drug is widely available and has been extensively studied in preclinical and clinical research. This compound(+)-Clopidogrel is also relatively stable and can be stored for long periods of time. However, the irreversible binding of this compound(+)-Clopidogrel to the P2Y12 receptor can limit its use in certain experiments that require reversible inhibition of platelet aggregation.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel. One of the areas of interest is the identification of biomarkers that can predict the response to the drug and optimize its use in clinical practice. Another area of interest is the development of new antiplatelet drugs that can overcome the limitations of this compound(+)-Clopidogrel, such as the high interindividual variability in response and the increased risk of bleeding. Finally, the use of this compound(+)-Clopidogrel in combination with other drugs, such as aspirin and anticoagulants, is an area of ongoing research to further improve the outcomes of patients with cardiovascular diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel involves several steps, starting with the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-N'-(2-thienyl)acetohydrazide. This intermediate is then reacted with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)-N'-(2-thienyl)acetohydrazide. The next step involves the reaction of this intermediate with (S)-(+)-α-methylbenzylamine to form this compound, the active ingredient of this compound(+)-Clopidogrel.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-phenylethyl)thiourea(+)-Clopidogrel has been extensively studied in preclinical and clinical research for its antiplatelet and antithrombotic effects. The drug has been shown to inhibit the adenosine diphosphate (ADP)-induced platelet aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface. This results in the inhibition of the activation of the glycoprotein IIb/IIIa receptor, which is required for platelet aggregation and thrombus formation.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYSPZUCGRUXEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5786922.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)

![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)

![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)

![N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)